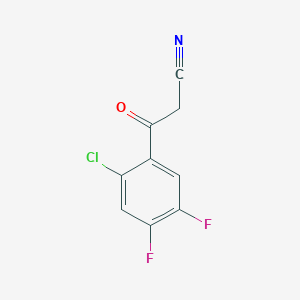

2-Chloro-4,5-difluorobenzoylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

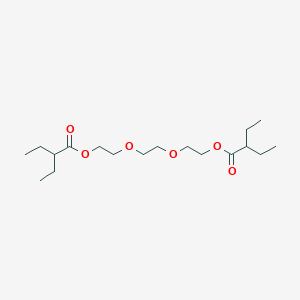

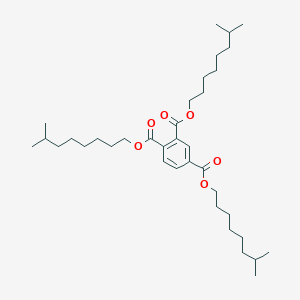

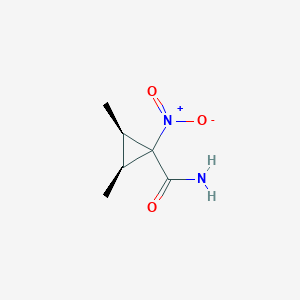

The molecular structure of 2-Chloro-4,5-difluorobenzoylacetonitrile consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a nitrile group. The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .科学的研究の応用

Synthesis of Fluorinated Compounds

2-Chloro-4,5-difluorobenzoylacetonitrile is utilized in the synthesis of various fluorinated compounds, which are significant in medicinal chemistry due to their enhanced metabolic stability. For instance, its derivatives have been synthesized for potential applications in creating more stable versions of benzodioxole fragments, indicating its value in the development of new pharmaceuticals. The presence of chloro and fluoro groups facilitates further functionalization through cross-coupling reactions, expanding its utility in synthetic organic chemistry (Catalani, Paio, & Perugini, 2010).

Creation of Novel Heterocyclic Compounds

The compound serves as a precursor for synthesizing new classes of strongly fluorescent heterocyclic compounds. Through nucleophilic substitution reactions, novel fluorescent heterocyclic compounds, such as 8-chloro-3-alkyl-3H-imidazo[4,5-a]acridine-11-carbonitriles, have been developed. These compounds exhibit intense fluorescence, indicating their potential application in optical materials and fluorescent probes (Sahraei, Pordel, Behmadi, & Razavi, 2013).

Development of Antibiotic Agents

2-Chloro-4,5-difluorobenzoylacetonitrile is also involved in creating antibiotic agents. Derivatives like 2-alkylidenethiazolidine-4,5-diones, synthesized from arylacetonitriles, have shown antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, highlighting its role in the search for new antimicrobial compounds (Albrecht, Goerdes, Schmidt, Thurow, Lalk, & Langer, 2005).

Synthesis of Lanthanide Complexes

The synthesis and study of lanthanide complexes using derivatives of 2-Chloro-4,5-difluorobenzoylacetonitrile have been reported. These complexes, characterized by X-ray single-crystal diffraction and various spectroscopic methods, exhibit diverse structural arrangements and potential applications in materials science for their unique properties, including fluorescence enhancement (Tang, Zhang, Zhang, Ren, Yan, & Li, 2013).

Exploration in Organic Synthesis

Its application extends to the field of organic synthesis, where it has been used to develop new synthetic methodologies. For example, it has been utilized in the synthesis of difluoropiperidines, compounds of interest for their biological and pharmacological properties. This showcases its role in advancing synthetic strategies and creating new molecules with potential biological applications (Verniest, Surmont, Van Hende, Deweweire, Deroose, Thuring, & de Kimpe, 2008).

Safety And Hazards

特性

IUPAC Name |

3-(2-chloro-4,5-difluorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJYLNKSHNGRII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645212 |

Source

|

| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-difluorobenzoylacetonitrile | |

CAS RN |

139218-69-2 |

Source

|

| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

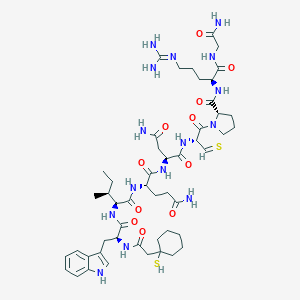

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)